(5Z)-5-(3-nitrobenzylidene)-3-{[(E)-(3-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-3-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique thiazolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-3-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate Schiff base. This intermediate then undergoes cyclization in the presence of a suitable catalyst to yield the final thiazolidinone product.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-3-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under catalytic hydrogenation conditions.
Reduction: The thiazolidinone ring can be opened under strong acidic or basic conditions.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with palladium on carbon for reductions, and strong acids or bases for ring-opening reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.
Major Products
The major products formed from these reactions include various substituted thiazolidinones and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-3-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-3-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions that can disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with similar core structures but different substituents.
Nitrobenzaldehydes: Compounds with similar aromatic nitro groups but different functional groups.
Uniqueness
(5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-3-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone core with nitro-substituted aromatic groups, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C17H10N4O5S2 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(5Z)-5-[(3-nitrophenyl)methylidene]-3-[(E)-(3-nitrophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H10N4O5S2/c22-16-15(9-11-3-1-5-13(7-11)20(23)24)28-17(27)19(16)18-10-12-4-2-6-14(8-12)21(25)26/h1-10H/b15-9-,18-10+ |
InChI Key |
XQXVZALZZYMHOR-PFVOVTSXSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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